Chrysospermin B: A Technical Guide to its Structure and Function
Chrysospermin B: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysospermin B is a nonadecapeptide belonging to the peptaibol family of antibiotics. Isolated from the fungus Apiocrea chrysosperma, it exhibits both antibacterial and antifungal activities. This document provides a comprehensive overview of the chemical structure of Chrysospermin B, including its amino acid composition and likely sequence. It details generalized experimental protocols for its isolation and characterization by spectroscopic methods. Furthermore, this guide summarizes the available quantitative data and discusses its probable mechanism of action through the formation of ion channels in cell membranes.
Chemical Structure
Chrysospermin B is a 19-residue peptaibol antibiotic. Peptaibols are characterized by a high content of α-aminoisobutyric acid (Aib), an N-terminal acyl group, and a C-terminal amino alcohol. The definitive structure of Chrysospermin B was elucidated through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), along with chemical degradation experiments.
The amino acid composition of Chrysospermin B has been reported as follows:
| Amino Acid Residue | Abbreviation | Count |
| α-Aminoisobutyric acid | Aib | 8 |
| Alanine | Ala | 2 |
| Glycine | Gly | 1 |
| Isoleucine | Ile | 1 |
| Leucine | Leu | 2 |
| Proline | Pro | 1 |
| Glutamine | Gln | 2 |
| Valine | Val | 1 |
| Tryptophanol | Trp-ol | 1 |
Data inferred from related studies on Chrysospermins.
Based on this composition and the common structural motifs of peptaibols, a likely primary sequence for Chrysospermin B can be proposed, although the definitive sequence from the primary literature remains to be confirmed. The N-terminus is acetylated, and the C-terminus is a tryptophanol residue.
Proposed Chemical Structure of Chrysospermin B:
While the exact sequence is pending confirmation from the primary literature, a representative structure of a 19-residue peptaibol with the specified amino acid composition would feature a helical conformation stabilized by the numerous Aib residues.
Experimental Protocols
Fungal Fermentation and Isolation of Chrysospermin B
The following is a generalized workflow for the production and isolation of Chrysospermin B from Apiocrea chrysosperma.
Methodology:
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Fermentation: Apiocrea chrysosperma is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including Chrysospermin B.
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Extraction: The fungal mycelium is harvested and subjected to solvent extraction, typically with methanol (B129727) or ethyl acetate, to isolate the crude mixture of peptaibols.
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Chromatographic Purification: The crude extract is then purified using a combination of chromatographic techniques.
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Silica Gel Chromatography: This initial step separates the components of the crude extract based on their polarity.
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Preparative Recycling High-Performance Liquid Chromatography (HPLC): This high-resolution technique is employed for the final purification of Chrysospermin B from other closely related chrysospermins (A, C, and D).
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Structural Elucidation
The chemical structure of Chrysospermin B is determined using a combination of spectroscopic and chemical methods.
Methodology:
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Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of Chrysospermin B and to obtain fragmentation patterns that aid in sequencing the peptide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (1D: ¹H, ¹³C; 2D: COSY, HMQC, HMBC) are performed to identify the individual amino acid spin systems and to establish the connectivity between them, ultimately leading to the determination of the amino acid sequence.
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Amino Acid Analysis: Acid hydrolysis of Chrysospermin B followed by chromatographic analysis of the resulting amino acids confirms the amino acid composition.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉₀H₁₄₂N₂₂O₂₃ |
| Molecular Weight | 1900.22 g/mol |
Spectroscopic Data
Detailed NMR and mass spectrometry data would be presented in the primary literature. This would typically include:
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¹H NMR: Chemical shifts (ppm) and coupling constants (Hz) for all protons.
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¹³C NMR: Chemical shifts (ppm) for all carbons.
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Mass Spectrometry: m/z values for the molecular ion and key fragment ions.
Due to the unavailability of the full primary research article, these specific data tables cannot be reproduced here.
Biological Activity and Mechanism of Action
Chrysospermin B exhibits antibacterial activity against Gram-positive bacteria and also possesses antifungal properties.
The mechanism of action of Chrysospermin B, like other peptaibols, is believed to involve the formation of voltage-dependent ion channels in the lipid bilayers of cell membranes.[1][2][3][4][5] This disrupts the electrochemical gradients across the membrane, leading to leakage of essential ions and metabolites, and ultimately cell death.
References
- 1. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity correlations for peptaibols obtained from clade Longibrachiatum of Trichoderma: A combined experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
